molecular formula C8H17N B14430304 1-(Butan-2-yl)pyrrolidine CAS No. 81683-43-4

1-(Butan-2-yl)pyrrolidine

Cat. No.: B14430304
CAS No.: 81683-43-4
M. Wt: 127.23 g/mol
InChI Key: YSOZFXKDKRMJNG-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by a pyrrolidine ring substituted with a butan-2-yl group. Pyrrolidines are known for their versatility in medicinal chemistry and their presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with butan-2-yl halides under basic conditions. Another method includes the reductive amination of butan-2-one with pyrrolidine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of pyrrolidines typically involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. For this compound, the process may involve the catalytic hydrogenation of 1-(Butan-2-yl)pyrrole or the cyclization of 2-amino-1-butanol .

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(Butan-2-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Uniqueness: 1-(Butan-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the design of novel bioactive molecules and in the exploration of structure-activity relationships .

Properties

CAS No.

81683-43-4

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-butan-2-ylpyrrolidine

InChI

InChI=1S/C8H17N/c1-3-8(2)9-6-4-5-7-9/h8H,3-7H2,1-2H3

InChI Key

YSOZFXKDKRMJNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCCC1

Origin of Product

United States

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